![molecular formula C17H18ClN3O2 B1422300 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride CAS No. 1240526-57-1](/img/structure/B1422300.png)
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride
Descripción general
Descripción
This compound, also known by its CAS Number 1240526-57-1, is a chemical with a molecular weight of 331.8 . It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .
Molecular Structure Analysis
The IUPAC name for this compound is 4-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)oxy]methyl}benzenecarboximidamide hydrochloride . The InChI code is 1S/C17H17N3O2.ClH/c18-17(19)12-3-1-11(2-4-12)10-22-14-6-7-15-13(9-14)5-8-16(21)20-15;/h1-4,6-7,9H,5,8,10H2,(H3,18,19)(H,20,21);1H .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A study by Potapov et al. (2021) discussed the synthesis of various heterocyclic compounds, including those related to the 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride. They found that some of these compounds showed significant inhibitory activity against blood coagulation factors Xa and XIa, indicating potential medical applications (Potapov et al., 2021).
Antimicrobial Agents
Another study by Desai et al. (2011) involved synthesizing and characterizing N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which showed promising antibacterial and antifungal activities. This research signifies the potential of similar heterocyclic compounds in antimicrobial applications (Desai et al., 2011).
Antibacterial Agents
Balaji et al. (2013) explored the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, which were then screened for antibacterial activity. This demonstrates the relevance of similar compounds in the development of new antibacterial agents (Balaji et al., 2013).
Pharmacological Applications
NMDA Receptor Antagonists
Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives and evaluated them as antagonists at the glycine site on the NMDA receptor. This research provides an insight into the potential of similar compounds in modulating neurotransmitter systems (Carling et al., 1992).
Antihypoxic Activity
Ukrainets et al. (2014) investigated the antihypoxic effects of certain amides derived from similar heterocyclic compounds. Their findings suggest potential applications in treating conditions related to oxygen deprivation (Ukrainets et al., 2014).
Anticonvulsant Activities
Research by Ohkubo et al. (1996) on compounds like 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which are structurally related, demonstrated significant anticonvulsant activity. This points to the potential use of related compounds in seizure management (Ohkubo et al., 1996).
Mecanismo De Acción
Target of Action
The primary target of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride is phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that transfers the effects of hormones like glucagon and adrenaline.
Mode of Action
This compound acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within the cell . This increase in cAMP levels amplifies the signal carried by hormones, leading to various downstream effects.
Biochemical Pathways
The inhibition of PDE3A affects several biochemical pathways. Elevated cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates a variety of target proteins, leading to changes in cell function. For example, in platelets and smooth muscle cells, increased cAMP levels inhibit cell proliferation and induce vasodilation, respectively .
Pharmacokinetics
Its solubility in DMSO and methanol suggests that it might be well-absorbed in the body.
Result of Action
The result of the action of this compound is multifaceted due to the wide range of effects of increased cAMP levels. It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties . Antimitogenic properties could inhibit cell proliferation, while antithrombotic properties could prevent blood clot formation. Its vasodilatory effect could help relax and widen blood vessels, and cardiotonic properties could enhance the force of heart contractions .
Análisis Bioquímico
Biochemical Properties
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit phosphodiesterase III A (PDE3A), an enzyme involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . This inhibition leads to increased cAMP levels, which can affect various cellular processes. Additionally, the compound interacts with adenosine uptake mechanisms, further influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties . These effects are primarily mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, the increase in cAMP levels due to PDE3A inhibition can lead to changes in gene expression and modulation of cellular metabolism, ultimately affecting cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PDE3A, inhibiting its activity and leading to increased cAMP levels . This elevation in cAMP can activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in changes in gene expression and cellular function. Additionally, the compound’s interaction with adenosine uptake mechanisms can further modulate cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in an amber vial at -20°C . Its stability may decrease over time, leading to potential degradation and reduced efficacy in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as vasodilation and cardiotonic properties . At higher doses, it may cause toxic or adverse effects, including potential cardiotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as PDE3A, influencing the levels of cAMP and other metabolites . The compound’s impact on metabolic flux and metabolite levels can provide insights into its broader effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . Specific transporters and binding proteins may facilitate its localization and accumulation within target cells, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxymethyl]benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.ClH/c18-17(19)12-3-1-11(2-4-12)10-22-14-6-7-15-13(9-14)5-8-16(21)20-15;/h1-4,6-7,9H,5,8,10H2,(H3,18,19)(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSWMRKWKIIBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


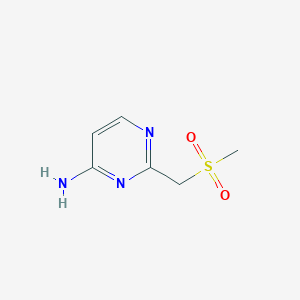
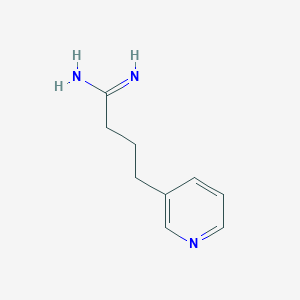
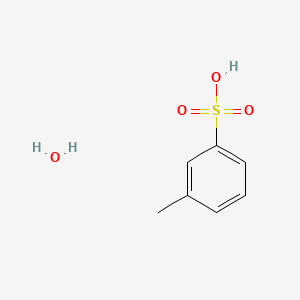
![4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1422224.png)

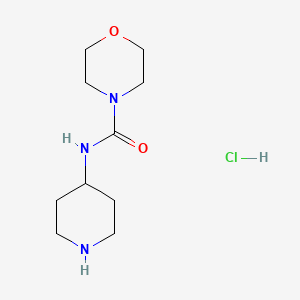
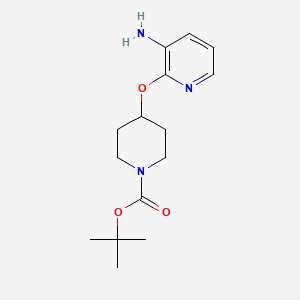

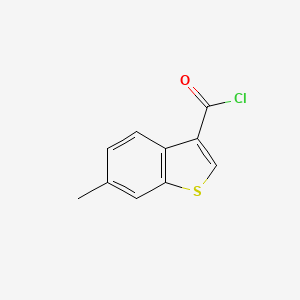
![2-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422233.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1422234.png)

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)
